![molecular formula C8H5F3N2OS B3296105 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 891670-10-3](/img/structure/B3296105.png)
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
Overview
Description
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a chemical compound that has gained significant interest in scientific research. It is a heterocyclic compound that has a unique structure and properties, which make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is not well understood. However, it is believed that the compound interacts with metal ions through coordination bonds, leading to changes in its fluorescence properties. The compound may also interact with other biomolecules through hydrogen bonding or other non-covalent interactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has also been shown to have good solubility in water and organic solvents, which makes it suitable for various applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is its unique structure and properties, which make it suitable for various applications in scientific research. It has good solubility in water and organic solvents, which makes it easy to work with in the laboratory. However, one of the limitations of the compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde in scientific research. One potential direction is the development of new fluorescent probes for the detection of metal ions in biological samples. Another potential direction is the synthesis of new metal-organic frameworks for gas storage and separation. Additionally, the compound may be used as a building block for the synthesis of other heterocyclic compounds with potential biological activities. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a unique and versatile chemical compound that has gained significant interest in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in scientific research.
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. Additionally, it has been used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
properties
IUPAC Name |
3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c1-4-3-15-7-12-6(8(9,10)11)5(2-14)13(4)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSLWLATJELTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858612 | |
Record name | 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde | |
CAS RN |
891670-10-3 | |
Record name | 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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